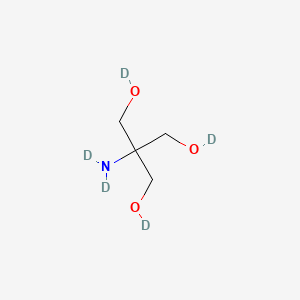

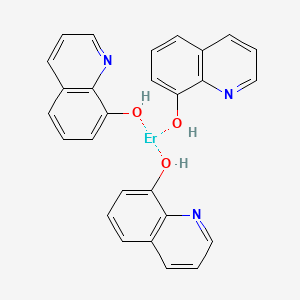

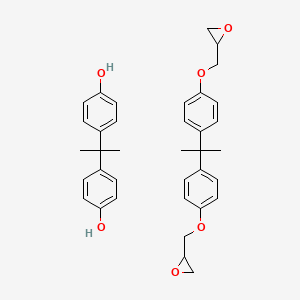

![molecular formula C7H10Br2 B3333906 7,7-Dibromobicyclo[4.1.0]heptane CAS No. 2415-79-4](/img/structure/B3333906.png)

7,7-Dibromobicyclo[4.1.0]heptane

Overview

Description

7,7-Dibromobicyclo[4.1.0]heptane is an organic compound with the empirical formula C7H10Br2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 7,7-Dibromobicyclo[4.1.0]heptane can be achieved starting with cyclohexene . The reaction involves treating the bicyclic structure with Br2, which adds across the double bond in the bicyclic structure, resulting in the formation of 7,7-dibromobicyclo[4.1.0]heptane .Molecular Structure Analysis

The molecular weight of 7,7-Dibromobicyclo[4.1.0]heptane is 253.96 . The compound has a linear formula of C7H10Br2 .Chemical Reactions Analysis

7,7-Dibromobicyclo[4.1.0]heptane can react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . This reaction forms two phosphonic dichlorides upon controlled hydrolysis of the intermediate complex .Physical And Chemical Properties Analysis

7,7-Dibromobicyclo[4.1.0]heptane is a liquid at room temperature . It has a refractive index of n20/D 1.559 and a density of 1.790 g/mL at 25 °C .Scientific Research Applications

Pyrolysis and Derivative Formation

7,7-Dibromobicyclo[4.1.0]heptane has been explored in pyrolysis studies. Pyrolysis in quinoline solution yields cycloheptatriene, and bromocycloheptadienes are isolated as intermediates. This process highlights the chemical's potential in generating complex organic compounds (Lindsay & Reese, 1965).

Synthesis of Terpenes

In terpene chemistry, 7,7-Dibromobicyclo[4.1.0]heptane has been utilized in the synthesis of car-2-, car-3-, and car-3(10)-ene (β-carene), demonstrating its role in the creation of naturally occurring organic compounds (Cocker, Geraghty, & Grayson, 1978).

Reduction Studies

Its reduction properties have been studied, particularly the efficient reduction to 7-bromobicyclo[4.1.0]heptane using dialkyl phosphonate as a reducing reagent, contributing to the understanding of debromination processes (平尾, 升永, 憲一郎, & 大城, 1987).

Electrochemical Reduction

The indirect electrochemical reduction of 7,7-Dibromobicyclo[4.1.0]heptane to monobromo derivatives in an emulsified system using Cr(II) has been explored, showcasing its potential in electrochemical reactions (Yudi, Baruzzi, & Solis, 1988).

Synthesis of Dienes and Cycloheptatriene

It has been used in the synthesis of bromine-substituted 1,3-dienes and 1,3,5-cycloheptatriene via vacuum pyrolysis, demonstrating its utility in creating complex organic structures (Werstiuk & Roy, 2001).

Synthesis of Benzocyclic Compounds

The compound is also involved in the synthesis of 7,7-dibromo-3,4-benzobicyclo[4.1.0]heptane and its derivatives, playing a role in the formation of benzocyclic compounds, which are crucial in various chemical syntheses (Yildiz et al., 1993).

Reactivity with Activated Magnesium

The reactivity of related halobicycloheptanes with activated magnesium has been studied, showcasing the compound's potential in reactions involving metal activation (Ando, Muranaka, & Ishihara, 1981).

Reactions with Diphenylphosphide Ion

7,7-Dibromobicyclo[4.1.0]heptane undergoes a reaction with diphenylphosphide ion involving both ionic and radical steps, contributing to the knowledge of cyclopropylphosphine synthesis (Meijs, 1985).

Alkylcarbenes Source

It has been used in the study of alkylcarbenes, particularly in generating monoalkyldibenzo derivatives, aiding in the understanding of photochemical reactions (Glick, Likhotvorik, & Jones, 1995).

Reactions with Carbanions

Its reactions with C-H acids and carbanions in the presence of bases have been explored, highlighting its role in the formation of bicycloheptane derivatives [(Arct, Migaj, & Leonczynski, 1981)](https://consensus.app/papers/transformations-halocyclopropanes—vii-reactions-arct/6a5def7f37b3522aa546ef903e32804f/?utm_source=chatgpt).

Synthesis of Cycloheptanes and Methanofullerenes

7,7-Dibromobicyclo[4.1.0]heptane has been utilized in the synthesis of various cycloheptanes and methanofullerenes. This includes its dehalogenation followed by reaction with fullerene under ultrasonic irradiation in ionic liquid solvents, showcasing its application in advanced materials synthesis (Yinghuai et al., 2003).

Catalytic Hydrogenolysis

The compound has been subject to studies in catalytic hydrogenolysis, particularly in understanding regioselectivity in the hydrogenolysis of its fluorine-substituted derivatives (Isogai, Sakai, & Kosugi, 1986).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Irrit. 2 . It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Relevant Papers The relevant papers on 7,7-Dibromobicyclo[4.1.0]heptane can be found at Sigma-Aldrich . These papers contain more detailed information about the compound, its properties, and its uses .

properties

IUPAC Name |

7,7-dibromobicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLNHZYJRFDRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302065 | |

| Record name | 7,7-Dibromobicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dibromobicyclo[4.1.0]heptane | |

CAS RN |

2415-79-4 | |

| Record name | NSC148273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,7-Dibromobicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2415-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic applications of 7,7-Dibromobicyclo[4.1.0]heptane?

A1: 7,7-Dibromobicyclo[4.1.0]heptane serves as a valuable precursor in organic synthesis. Its reactivity stems from the strained cyclopropane ring, which can undergo ring-opening reactions under various conditions. Specifically, it acts as a precursor for:

- Synthesis of Troponoids: It is a key starting material for the synthesis of 1,3,5-cycloheptatriene (tropylidene), a crucial intermediate in the preparation of troponoids and tropylium salts. []

- Formation of Polycyclic Compounds: Through ring-opening and subsequent reactions, it allows the construction of complex polycyclic structures. []

- Generation of Carbene Intermediates: Reaction with strong bases like methyllithium can generate cyclopropylidene carbenes. These carbenes can undergo intramolecular insertion reactions, offering a route to diverse cyclic systems. []

Q2: How does the presence of bromine atoms influence the reactivity of 7,7-Dibromobicyclo[4.1.0]heptane?

A2: The bromine atoms play a crucial role in the compound's reactivity.

- Nucleophilic Substitution: The bromine atoms, being good leaving groups, facilitate nucleophilic substitution reactions. This reactivity is highlighted in the reaction of 7,7-Dibromobicyclo[4.1.0]heptane and 7-Bromobicyclo[4.1.0]heptane with nucleophiles via a radical chain mechanism, often enhanced by UV irradiation. [, ]

- Formation of Organometallic Reagents: Reaction with metals like lithium can lead to lithium-halogen exchange, forming organolithium species. These highly reactive intermediates can further react with various electrophiles, broadening the synthetic scope. []

Q3: Can you provide an example of how 7,7-Dibromobicyclo[4.1.0]heptane is used to synthesize complex molecules?

A3: A compelling example is the synthesis of 2-Phenylphospholeno[3,4-d]tropone 2-oxide. [] This synthesis utilizes 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane as the starting material and leverages its reactivity to construct the fused ring system of the target molecule. This example highlights the compound's utility in accessing complex structures relevant to various fields, including medicinal chemistry.

Q4: What are the safety concerns associated with handling 7,7-Dibromobicyclo[4.1.0]heptane?

A4: 7,7-Dibromobicyclo[4.1.0]heptane is a flammable liquid and should be handled with caution. [] It is recommended to handle it in a well-ventilated area, preferably a fume hood, to minimize exposure. Personal protective equipment like gloves and safety glasses should be worn during handling. Additionally, the compound tends to resinify in air, necessitating storage under inert conditions to maintain its purity. []

Q5: Are there alternative methods for synthesizing compounds that traditionally rely on 7,7-Dibromobicyclo[4.1.0]heptane as a precursor?

A5: While 7,7-Dibromobicyclo[4.1.0]heptane serves as a common precursor for various compounds, alternative synthetic strategies are continually evolving. For example, the [4+6]-cycloaddition reaction between thiophene S,S-dioxides and cyclopropenes offers a powerful approach to access highly substituted cycloheptatrienes, expanding the scope beyond traditional methods relying on 7,7-Dibromobicyclo[4.1.0]heptane. [] The choice of synthetic route often depends on factors such as substrate availability, desired product, reaction efficiency, and safety considerations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

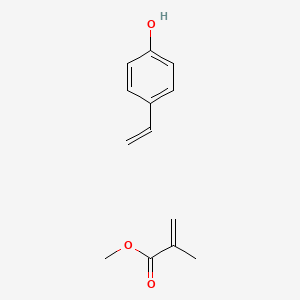

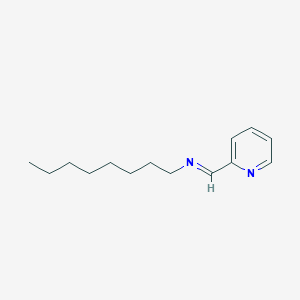

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)